7-methyl-1H-indazole

Catalog No.
S711441
CAS No.
3176-66-7
M.F
C8H8N2
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-methyl-1H-indazole

CAS Number

3176-66-7

Product Name

7-methyl-1H-indazole

IUPAC Name

7-methyl-1H-indazole

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C8H8N2/c1-6-3-2-4-7-5-9-10-8(6)7/h2-5H,1H3,(H,9,10)

InChI Key

RLAZPAQEVQDPHR-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=NN2

Synonyms

7-Methylindazole;

Canonical SMILES

CC1=C2C(=CC=C1)C=NN2

7-Methyl-1H-indazole is a highly specialized heterocyclic building block distinguished by the strategic placement of a methyl group at the C7 position of the indazole core. In industrial and medicinal chemistry, this compound is primarily procured as a rigid, sterically tuned scaffold for active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors, CGRP antagonists, and cardiovascular agents. The C7-methyl substitution fundamentally alters the molecule's spatial geometry and electronic distribution compared to the unsubstituted baseline, introducing critical steric hindrance adjacent to the N1-N2 axis [1]. This modification not only dictates tautomeric stability and regioselectivity during downstream cross-coupling but also provides a precise structural vector for interacting with enzyme gatekeeper residues and modulating pharmacokinetic liabilities such as CYP3A4 inhibition [2].

Substituting 7-methyl-1H-indazole with unsubstituted 1H-indazole or alternative positional isomers (e.g., 3-methyl or 5-methyl-1H-indazole) routinely results in target failure in both synthetic workflows and biological assays. The C7 position is uniquely situated to exert steric influence over both the adjacent nitrogen atoms and the external binding environment [1]. In medicinal applications, the absence of the C7-methyl group eliminates the specific 3.7 Å steric clash required to achieve selectivity against wild-type kinase gatekeeper residues, rendering unsubstituted analogs useless for analog-sensitive kinase targeting [2]. Furthermore, in process chemistry, the 7-methyl group alters the fundamental N1/N2 tautomeric equilibrium and alkylation regioselectivity; protocols optimized for generic indazoles will yield incorrect isomer ratios or fail entirely when applied to 7-substituted cores [3].

Steric Gating for Mutant-Selective Kinase Inhibition

In the design of analog-sensitive (as) Akt inhibitors, the C7 position of the indazole core is critical for achieving selectivity. Structural evaluations reveal that the 7-methyl group projects exactly 3.7 Å toward the gatekeeper methionine in wild-type Akt [1]. This engineered steric clash prevents binding to wild-type kinases while maintaining high affinity for mutant kinases with smaller gatekeeper residues [1]. Unsubstituted 1H-indazole cores lack this steric vector and fail to discriminate between wild-type and mutant isoforms.

Evidence DimensionKinase isoform selectivity (IC50)
Target Compound Data7-methylindazole derivative (3-IB-PP1) -> IC50 18-28 nM (mutant) vs >10,000 nM (wild-type)
Comparator Or BaselineUnsubstituted indazole -> Non-selective binding across wild-type and mutant isoforms
Quantified Difference>350-fold selectivity for analog-sensitive kinases over wild-type, driven exclusively by the C7-methyl steric clash.
Conditionsin vitro Akt1-as vs Akt1-wt ATP-competitive kinase assays

Essential for procuring building blocks to synthesize highly selective mutant-kinase inhibitor libraries without off-target wild-type toxicity.

Mitigation of CYP3A4 Metabolic Liability

Late-stage drug attrition is frequently caused by cytochrome P450 inhibition. During the optimization of CGRP receptor antagonists, substituting a benzthiophene or unsubstituted core with a 7-methyl-1H-indazole scaffold resulted in a dramatic reduction in CYP3A4 inhibition [1]. The 7-methylindazole derivative demonstrated an IC50 > 30 μM against major human metabolizing enzymes, indicating low metabolic clearance and high liver microsome stability, while simultaneously increasing target receptor potency [1].

Evidence DimensionCYP3A4 Inhibition (IC50)
Target Compound Data7-methylindazole core (Compound 3) -> IC50 > 30 μM (moderate/low inhibition)
Comparator Or BaselineBenzthiophene/early indazole precursors -> Potent CYP3A4 inhibition
Quantified DifferenceShift from potent CYP3A4 inhibition to >30 μM IC50, clearing the threshold for acceptable pharmacokinetic profiles.
Conditionsin vitro human, rat, and mouse liver microsome stability assays

Justifies the selection of 7-methyl-1H-indazole over cheaper generic cores to prevent downstream clinical failures related to drug-drug interactions.

Receptor Subtype Affinity Shifting (α2 vs I1)

The C7-methyl group actively dictates receptor subtype preference in centrally acting agents. Comparing the hypotensive agent marsanidine (unsubstituted indazole core) with 7-Me-marsanidine (7-methyl-1H-indazole core) reveals a massive shift in selectivity [1]. The unsubstituted core is highly α2-adrenoceptor selective (α2/I1 ratio of 3879), whereas the 7-methyl substitution converts the molecule into a mixed α2/I1 agonist with a selectivity ratio of 7.2 [1]. This structural change directly translates to a markedly higher natriuretic and diuretic effect in vivo.

Evidence Dimensionα2/I1 receptor selectivity ratio
Target Compound Data7-Me-marsanidine (7-methyl core) -> Ratio of 7.2
Comparator Or BaselineMarsanidine (unsubstituted core) -> Ratio of 3879
Quantified DifferenceA ~538-fold shift in relative receptor affinity toward the I1-imidazoline receptor.
Conditionsin vivo rat diuresis and natriuresis models (100 µg/kg i.v. infusion)

Proves the C7-methyl group is a primary functional driver for tuning neuro-cardiovascular receptor profiles, not a passive structural element.

Altered N-Alkylation Regioselectivity

In industrial synthesis, the predictable functionalization of the indazole nitrogen atoms is critical for yield. While standard 1H-indazole predominantly yields 1-methyl isomers during alkaline N-methylation, 7-substituted indazoles exhibit distinct steric shielding at the adjacent N1 position [1]. This steric effect fundamentally alters the baseline N1:N2 alkylation ratio, often favoring the 2-substituted product or requiring specialized coupling conditions compared to unsubstituted analogs [1].

Evidence DimensionN1 vs N2 alkylation predominance
Target Compound Data7-monosubstituted indazoles -> Altered ratio, steric hindrance at N1
Comparator Or Baseline1H-indazole -> 1-methyl isomer predominates
Quantified DifferenceReversal or significant deviation from the standard N1-dominant alkylation pathway due to C7 steric bulk.
ConditionsAlkaline N-methylation / electrophilic substitution

Alerts process chemists that standard indazole coupling protocols must be re-optimized when procuring this scaffold, directly impacting scale-up timelines and purification costs.

Synthesis of Mutant-Selective Kinase Inhibitor Libraries

Directly following from its ability to create a 3.7 Å steric clash with wild-type gatekeeper methionines, 7-methyl-1H-indazole is the premier scaffold for developing analog-sensitive kinase inhibitors. Procurement of this specific isomer ensures that downstream libraries will exhibit the >100-fold selectivity required to study or therapeutically target mutant Akt isoforms without disrupting wild-type signaling [1].

Development of Metabolically Stable CGRP Antagonists

Based on its proven ability to reduce cytochrome P450 3A4 inhibition (IC50 > 30 μM), this compound is highly recommended as a core building block for migraine therapeutics and other CNS-active agents. Substituting older benzthiophene or generic indazole cores with 7-methyl-1H-indazole allows medicinal chemists to bypass late-stage metabolic liabilities while maintaining sub-nanomolar target affinity [2].

Tuning of Centrally Acting Cardiovascular Agents

Because the C7-methyl group drastically shifts the α2/I1 receptor selectivity ratio (from 3879 down to 7.2), this compound is the specific precursor of choice for designing mixed I1/α2 agonists. It is uniquely suited for synthesizing hypotensive agents where enhanced natriuretic and diuretic effects are required, outperforming unsubstituted indazole precursors[3].

Regiocontrolled Industrial Scale-Up of N2-Substituted Indazoles

The inherent steric shielding provided by the 7-methyl group alters standard N-alkylation pathways. Process chemists can leverage this altered regioselectivity to more efficiently synthesize N2-functionalized indazole derivatives, utilizing the C7 bulk to naturally disfavor the typically dominant N1-alkylation pathway during alkaline coupling reactions [4].

XLogP3

1.9

Wikipedia

7-methyl-1H-indazole

Dates

Last modified: 08-15-2023

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